3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3,5-dimethylphenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Dimethylphenyl Group: This step often involves a substitution reaction where a 3,5-dimethylphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenyl)pyrrolidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Fluoropyrrolidine: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and physical properties.
Uniqueness
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine is unique due to the presence of both the 3,5-dimethylphenyl group and the fluorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-3-fluoropyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
ADHGNNOHHQBYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCNC2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.